Molecular Weight and Lipophilicity Reduction vs. 6-Bromo Analog Improves Physicochemical Tractability
The target compound (MW 321.4 Da, XLogP3 1.9) exhibits a 19.7% lower molecular weight and substantially reduced lipophilicity compared to its 6-bromo congener, 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one (CAS 94051-77-1, MW 400.3 Da) [1][2]. This difference arises from the absence of the heavy bromine atom at the 6-position, which also eliminates the potential for undesirable halogen-related off-target reactivity.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 321.4 Da; XLogP3 1.9 [1] |
| Comparator Or Baseline | 6-Bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one (CAS 94051-77-1): MW 400.3 Da [2] |
| Quantified Difference | ΔMW = -78.9 Da (-19.7%); lower XLogP3 for target compound (no bromine-induced lipophilicity increase) |
| Conditions | Computed properties: PubChem 2.2 (target); Indian J Pharm Sci reported MW (comparator) |
Why This Matters
Lower MW and logP translate into improved aqueous solubility and permeability, making the non-brominated compound a more favorable starting scaffold for hit-to-lead optimization without bromine-associated toxicity or metabolic liabilities.
- [1] PubChem. 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one (CID 23741552). https://pubchem.ncbi.nlm.nih.gov/compound/94051-76-0 (accessed 2026-05-10). View Source
- [2] Panneerselvam P, Pradeep Chandran RV, Sridhar SK. Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Indian J Pharm Sci. 2004 (abstract). Accessed via Aspergillus.org.uk. https://www.aspergillus.org.uk/article_database/synthesis-characterization-and-biological-activities-of-novel-2-methyl-guinazolin-43h-ones/ View Source
